1-(1-(Furan-2-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine
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Overview
Description
1-(1-(Furan-2-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine is a complex organic compound featuring a piperazine core with furan and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine core. One common approach is to react piperazine with furan-2-carbaldehyde to form the furan-2-ylmethyl derivative. Subsequent reactions with trifluoromethylated pyridine derivatives can then introduce the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethylamine derivative.
Substitution: The piperazine nitrogen atoms can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as alkyl halides or sulfonates can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Trifluoromethylamine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's interaction with biological targets can be studied to understand its potential as a therapeutic agent.
Medicine: It may have potential as a lead compound in drug discovery, particularly for diseases involving the central nervous system.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)piperazine: Similar structure but lacks the trifluoromethyl group.
4-(6-(Trifluoromethyl)pyridin-2-yl)piperazine: Similar structure but lacks the furan-2-ylmethyl group.
Uniqueness: The presence of both the furan-2-ylmethyl and trifluoromethyl groups in this compound makes it unique compared to its similar counterparts. These groups can significantly influence the compound's chemical reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
1-[1-(furan-2-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O/c21-20(22,23)18-4-1-5-19(24-18)27-12-10-26(11-13-27)16-6-8-25(9-7-16)15-17-3-2-14-28-17/h1-5,14,16H,6-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKPNNSMEIVBLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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